molecular formula C12H13N3O4 B189892 tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate CAS No. 123846-70-8

tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Cat. No. B189892
M. Wt: 263.25 g/mol
InChI Key: JMNLJNCYWRHEBL-UHFFFAOYSA-N
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Description

“tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate” is a chemical compound with the CAS Number: 123846-70-8. Its molecular formula is C12H13N3O4 and it has a molecular weight of 263.25 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate” consists of a tert-butyl group attached to a 2-cyano-2-(3-nitropyridin-2-yl)acetate moiety . The InChI code for this compound is 1S/C12H13N3O4/c1-12(2,3)19-11(16)8(7-13)10-9(15(17)18)5-4-6-14-10/h4-6,8H,1-3H3 .

Scientific Research Applications

  • Synthesis of Nitrophenylacetonitrile Derivatives : Tert-butyl 2-cyano-2-(3-chloro-2-nitrophenyl)acetate, a compound similar to tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate, has been used in the synthesis of 3-chloro-2-nitro benzyl cyanide, demonstrating its application in organic synthesis (Jin Dong-yuan, 2009).

  • Synthesis of Dimethoxypyrimidinyl Acetonitrile : In another study, tert-butyl 2-cyano-2-(4,6-dimethoxypyrimidin-2-yl) acetate was prepared for further synthesis of 2-(4,6-dimethoxypyrimidin-2-yl)acetonitrile, showing its utility in creating specific pyrimidinyl compounds (Jin Dong-yuan, 2010).

  • Intermediate in Atorvastatin Synthesis : A study described the synthesis of tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, an intermediate in the synthesis of atorvastatin, a widely used cholesterol-lowering medication (S. Rádl, 2003).

  • Nitration Studies : Research on the nitration of p-tert-butyltoluene produced various nitroacetate products, demonstrating the compound's role in nitration reactions (Alfred Fischer & Rolf Woderer, 1976).

  • Alkylation of Acetates : Tert-butyl acetates were alkylated with primary alcohols and alpha,omega-diols, showing the versatility of tert-butyl acetates in chemical transformations (Y. Iuchi, Y. Obora, Y. Ishii, 2010).

  • Fuel Additive Production : A study on tert-butyl alcohol recovery in fuel additive production highlights the importance of tert-butyl compounds in industrial applications (L. Simasatitkul, Punjawat Kaewwisetkul, A. Arpornwichanop, 2017).

Safety And Hazards

Safety information for “tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate” includes several precautionary statements. It’s advised to avoid contact with air and water due to possible violent reactions and flash fire. The compound should be handled under inert gas and protected from moisture. It’s also recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)8(7-13)10-9(15(17)18)5-4-6-14-10/h4-6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNLJNCYWRHEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559594
Record name tert-Butyl cyano(3-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

CAS RN

123846-70-8
Record name 1,1-Dimethylethyl α-cyano-3-nitro-2-pyridineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123846-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl cyano(3-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SS Gong, Q Sun - Advanced Materials Research, 2014 - Trans Tech Publ
An improved method for practical synthesis of 4-azaindole from 2-chloro-3-nitropyridine has been developed. In the key step, decarboxylation with acetic acid afforded 3-nitro-2-…
Number of citations: 2 www.scientific.net

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